![molecular formula C13H12ClNO B1349618 2-[(2-Chloro-phenylamino)-methyl]-phenol CAS No. 7166-37-2](/img/structure/B1349618.png)

2-[(2-Chloro-phenylamino)-methyl]-phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

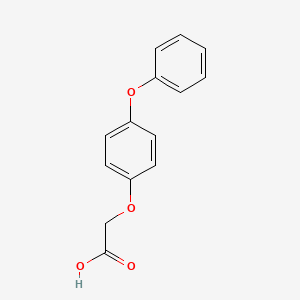

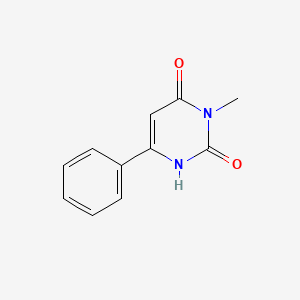

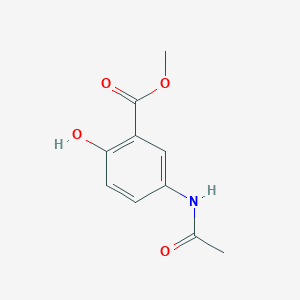

“2-[(2-Chloro-phenylamino)-methyl]-phenol” is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of “2-[(2-Chloro-phenylamino)-methyl]-phenol”. However, similar compounds are often synthesized through condensation reactions3.Molecular Structure Analysis

The molecular structure of “2-[(2-Chloro-phenylamino)-methyl]-phenol” consists of a phenol group attached to a chloro-phenylamino-methyl group12.

Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving “2-[(2-Chloro-phenylamino)-methyl]-phenol”.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Chloro-phenylamino)-methyl]-phenol” include a molecular weight of 233.69 g/mol12.科学的研究の応用

Infrared Spectroscopy and Compound Synthesis

- Reduction Reaction Monitoring : Turhan and Yasar (2020) explored the synthesis of an imine compound (2-((phenylimino)methyl)phenol) and its reduction to 2-((phenylamino)methyl)phenol, monitored by infrared spectroscopy. This research demonstrates the application in understanding chemical reactions at the molecular level (Turhan & Yasar, 2020).

Antimicrobial Properties

- Antimicrobial Activity : Krishna et al. (2009) synthesized derivatives of 2-((phenylamino)methyl)phenol and evaluated their significant antimicrobial activity. This application is crucial in the development of new antibacterial agents (Krishna et al., 2009).

- Synthesis and Biological Evaluation : Halve et al. (2009) synthesized 4-phenyldiazenyl 2-(phenylimino methyl) phenols and assessed their antibacterial activity against various human pathogens, indicating potential applications in treating bacterial infections (Halve et al., 2009).

Corrosion Inhibition

- Corrosion Inhibition : Boughoues et al. (2020) investigated the use of 2-[(phenylamino)methyl]phenol derivatives as corrosion inhibitors for mild steel in an acidic medium. Their research highlights the potential for these compounds in protecting industrial materials (Boughoues et al., 2020).

Anticancer Activity

- Breast Cancer Cell Inhibition : Sukria et al. (2020) investigated the anticancer activity of a similar compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, in inhibiting T47D breast cancer cells. This research is indicative of potential applications in cancer treatment (Sukria et al., 2020).

Chemical Synthesis and Characterization

- Complex Synthesis and Characterization : Ağirbaş et al. (2008) demonstrated the synthesis of 2-((phenylamino)methyl)phenol and its further reaction in producing new chemical compounds, highlighting its role in advanced chemical synthesis (Ağirbaş et al., 2008).

Catalysis

- Catalytic Activity in Alcohol Oxidation : Yin et al. (2013) studied the use of Schiff base ligands, including 2[(4-chloro-phenylimino)-methyl]-phenol, in ruthenium(II) complexes for catalyzing the oxidation of alcohols to aldehydes and ketones. This is indicative of its application in catalysis (Yin et al., 2013).

Safety And Hazards

The safety and hazards associated with “2-[(2-Chloro-phenylamino)-methyl]-phenol” are not available in the current data.

将来の方向性

The future directions for “2-[(2-Chloro-phenylamino)-methyl]-phenol” could involve further research into its synthesis, chemical reactions, and potential applications. It may also be beneficial to investigate its safety profile and environmental impact4.

Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to relevant scientific literature and safety data sheets.

特性

IUPAC Name |

2-[(2-chloroanilino)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-8,15-16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICVFOZMJQFGKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=C2Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368451 |

Source

|

| Record name | 2-[(2-Chloro-phenylamino)-methyl]-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-phenylamino)-methyl]-phenol | |

CAS RN |

7166-37-2 |

Source

|

| Record name | 2-[(2-Chloro-phenylamino)-methyl]-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)

![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)

![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)

![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)